4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine
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Overview
Description
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine is a chemical compound known for its unique structure and properties It features a morpholine ring attached to a cyclohexene ring, which is substituted with dimethoxy and dimethyl groups
Preparation Methods
The synthesis of 4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine typically involves the following steps:
Cyclohexene Derivative Preparation: The starting material, a cyclohexene derivative, is prepared by introducing dimethoxy and dimethyl groups onto the cyclohexene ring.
Morpholine Introduction: The morpholine ring is then attached to the cyclohexene derivative through a nucleophilic substitution reaction.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine or cyclohexene rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Scientific Research Applications
4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 4-(3,3-Dimethoxy-5,5-dimethylcyclohex-1-en-1-yl)morpholine include:
Dimethomorph: A fungicide with a similar morpholine ring structure.
1,3-Dimethyl-1-cyclohexene: A simpler cyclohexene derivative with dimethyl groups.
4-Hydroxy-3,5-dimethoxycinnamic acid: A compound with similar dimethoxy substitutions but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
113768-99-3 |
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Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-(3,3-dimethoxy-5,5-dimethylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C14H25NO3/c1-13(2)9-12(15-5-7-18-8-6-15)10-14(11-13,16-3)17-4/h10H,5-9,11H2,1-4H3 |
InChI Key |
IOAABKKUONXAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(C1)(OC)OC)N2CCOCC2)C |
Origin of Product |
United States |
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